Ethyl 2,5-dichlorobenzoylformate
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Overview
Description
Ethyl 2,5-dichlorobenzoylformate is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of benzoylformate, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,5-dichlorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,5-dichlorobenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-dichlorobenzoylformate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2,5-dichlorobenzoic acid and ethanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted benzoylformates.
Hydrolysis: 2,5-dichlorobenzoic acid and ethanol.
Reduction: 2,5-dichlorobenzyl alcohol.
Scientific Research Applications
Ethyl 2,5-dichlorobenzoylformate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It is employed in studies investigating the effects of chlorinated aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of ethyl 2,5-dichlorobenzoylformate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or interacting with specific receptors. The presence of chlorine atoms can enhance its binding affinity and selectivity towards molecular targets. The ester group allows for hydrolysis, releasing the active form of the compound in biological systems.
Comparison with Similar Compounds
- Ethyl 2,4-dichlorobenzoylformate
- Ethyl 3,5-dichlorobenzoylformate
- Ethyl 2,5-dibromobenzoylformate
Comparison: Ethyl 2,5-dichlorobenzoylformate is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its analogs with different halogen substitutions or positions, it may exhibit distinct chemical and biological properties, making it suitable for specific applications.
Properties
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWSHRVGVNBTAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801282853 |
Source
|
Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-22-5 |
Source
|
Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,5-dichloro-α-oxobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801282853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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